Product packaging for Apiforol(Cat. No.:)

Apiforol

Cat. No.: B1221251
M. Wt: 274.27 g/mol
InChI Key: RPKUCYSGAXIESU-ABLWVSNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apiforol is a high-purity chemical compound belonging to the flavan-4-ol class of flavonoids, characterized by a hydroxyl group at the C-4 position of the C-ring . With the molecular formula C15H14O5 and a molecular weight of 274.27 g/mol, it serves as a critical metabolic intermediate in the biosynthesis of specialized flavonoids in plants . In plant physiology and biochemistry research, this compound is a key precursor in the 3-deoxyflavonoid branch of the flavonoid pathway . It is directly synthesized from the flavanone naringenin through the action of the enzyme flavanone 4-reductase (FNR), a NADPH-dependent reductase . This conversion positions this compound as a fundamental building block for the formation of phlobaphenes—condensed polymers responsible for brick-red pigmentation in tissues of maize and sorghum—and 3-deoxyanthocyanidins, such as apigeninidin . These 3-deoxyanthocyanidins are stable phytoalexins that act as potent antioxidants and play a crucial role in plant defense mechanisms against pathogens . The compound's significance is further highlighted by its function as a branch point intermediate, directing metabolic flux toward distinct flavonoid end-products based on the enzymatic activities present in the plant system . This product is offered for research applications only, including the study of flavonoid biosynthesis, plant stress responses, and the enzymatic activities of reductases like FNR and DFR . It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O5 B1221251 Apiforol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol

InChI

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,12-13,16-19H,7H2/t12?,13-/m0/s1

InChI Key

RPKUCYSGAXIESU-ABLWVSNPSA-N

SMILES

C1C(C2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)O)O)O

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1O)O)O)C3=CC=C(C=C3)O

Canonical SMILES

C1C(C2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)O)O)O

Origin of Product

United States

Natural Occurrence and Methodologies for Isolation

Bioprospecting and Identification in Botanical Species

The search for and identification of Apiforol in the plant kingdom have revealed its presence in specific families and species.

This compound has been successfully isolated from the seeds of Musa balbisiana Colla, a wild banana species belonging to the Musaceae family. phcogrev.com Research focused on the antidiabetic properties of the plant led to the identification of this compound as a potential bioactive compound. phcogrev.com The Musaceae family, native to the tropics of Asia and Africa, is composed of three main genera: Musa, Ensete, and Musella. wikipedia.orgnih.govmahidol.ac.th While this compound has been specifically identified in Musa balbisiana, the broader phytochemical profiles of other taxa within the Musaceae family continue to be explored for flavonoids and other polyphenolic compounds. nih.govbiomedpharmajournal.org

Gymnema sylvestre, a perennial woody climber from the Apocynaceae family, is a well-known medicinal plant in Ayurvedic tradition, often called "gurmar" or "sugar destroyer". nih.gov Extensive phytochemical analysis of this plant has led to the isolation of numerous compounds, with the most prominent being triterpenoid saponins known as gymnemic acids. nih.govnih.gov Other identified constituents include gurmarin (a polypeptide), flavones, anthraquinones, stigmasterol, and lupeol. nih.govmdpi.com While the plant is rich in a diverse array of phytochemicals, the presence of this compound is not reported as a major or commonly identified constituent in the available scientific literature concerning the chemical composition of Gymnema sylvestre. mdpi.comfrontiersin.org

The metabolic pathway for producing this compound involves the enzyme flavanone (B1672756) 4-reductase, which converts the precursor naringenin (B18129) into this compound. wikipedia.org The presence of this enzyme suggests the potential for this compound synthesis in several other well-known plant species. This enzyme has been identified in:

Sorghum bicolor (Sorghum)

Malus domestica (Apple)

Pyrus communis (Pear)

Zea mays (Maize)

Columnea hybrida

Sinningia cardinalis wikipedia.org

Flavonoids, as a broad class of compounds, are typically found in various plant tissues, including leaves, flowers, fruits, and seeds. nih.gov Their synthesis can be influenced by environmental factors such as UV light exposure. nih.gov

Table 1: Botanical Sources of this compound or its Biosynthetic Precursors

Plant Species Family Compound/Enzyme Detected Source(s)
Musa balbisiana Musaceae This compound phcogrev.com
Gymnema sylvestre Apocynaceae This compound not prominently reported; rich in gymnemic acids, saponins. mdpi.comfrontiersin.org
Sorghum bicolor Poaceae Flavanone 4-reductase wikipedia.org
Malus domestica (Apple) Rosaceae Flavanone 4-reductase wikipedia.org
Pyrus communis (Pear) Rosaceae Flavanone 4-reductase wikipedia.org

Methodological Approaches for this compound Isolation and Purification

The extraction and purification of this compound from plant matrices follow established protocols for flavonoid isolation, typically involving solvent extraction followed by chromatographic separation.

The initial step in isolating this compound involves solid-liquid extraction, where the plant material is exposed to a solvent to solubilize the target phytochemicals. nih.gov The choice of solvent is critical and is based on the polarity of the flavonoids. nih.gov

Commonly used solvents for flavonoid extraction include:

Methanol: A polar solvent effective for extracting a wide range of polyphenols. researchgate.net

Ethanol: A less toxic polar solvent, often preferred for applications in food and pharmaceuticals. nih.gov

Acetone: Used for extracting various phenolic compounds. researchgate.netgoogle.com

Water: Often used in combination with organic solvents. researchgate.netgoogle.com

Hydroalcoholic mixtures, such as methanol/water or ethanol/water, are frequently employed as they can enhance extraction efficiency. researchgate.net Water acts as a swelling agent for the plant material, which increases the surface area for contact with the organic solvent, thereby improving the diffusion and solubilization of the compounds. nih.gov The process may involve conventional methods like maceration or Soxhlet extraction, or more modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve yield and reduce extraction time. nih.govnih.govresearchgate.net

Following initial solvent extraction, the resulting crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of this compound from this mixture. nih.gov These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. nih.goviipseries.org

Key chromatographic methods include:

Column Chromatography (CC): A widely used preparative technique where the crude extract is passed through a column packed with a solid adsorbent (stationary phase) like silica gel or Sephadex. iipseries.orgauctoresonline.org Different compounds move through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing them to be collected in separate fractions. iipseries.org

Thin-Layer Chromatography (TLC): Primarily used for the rapid qualitative analysis of the extract and fractions from column chromatography. nih.govbasicmedicalkey.com It helps in identifying the fractions containing the target compound and choosing an appropriate solvent system for further separation. nih.gov

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification and quantification of this compound. auctoresonline.orgnih.gov Reversed-phase (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov HPLC provides excellent separation, allowing for the isolation of highly pure compounds. iipseries.org

Table 2: Methodologies for Flavonoid Isolation

Technique Principle Application in this compound Isolation Source(s)
Solvent Extraction Differential solubility of compounds in a solvent. Initial removal of this compound from plant material using solvents like ethanol, methanol, or acetone. nih.govresearchgate.net
Column Chromatography Differential adsorption of compounds to a solid stationary phase. Separation of the crude extract into fractions to enrich this compound content. iipseries.orgauctoresonline.org
Thin-Layer Chromatography Separation on a thin layer of adsorbent based on differential migration. Monitoring the separation process and identifying fractions containing this compound. nih.govbasicmedicalkey.com

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Final purification and quantification of this compound. | auctoresonline.orgnih.gov |

Biosynthetic Pathways and Enzymatic Transformations of Apiforol

Apiforol as a Key Intermediate in Flavonoid Biosynthesis

This compound is a flavan-4-ol, a type of flavonoid that serves as a crucial metabolic intermediate in the biosynthesis of specialized plant secondary metabolites. It does not typically accumulate to high levels but acts as a precursor in specific biochemical pathways, including the formation of 3-deoxyanthocyanidins and phlobaphene polymers.

The biosynthesis of all flavonoids, including this compound, originates from the phenylpropanoid pathway, which itself is supplied with precursors from the shikimate pathway. nih.govnih.gov The shikimate pathway is a central metabolic route in plants and microorganisms that produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan from simple carbohydrate precursors. frontiersin.orgtuscany-diet.net

For flavonoid biosynthesis, phenylalanine is the primary starting material. nih.govnih.gov A series of three enzymatic reactions, referred to as the general phenylpropanoid pathway, converts phenylalanine into 4-coumaroyl-CoA. tuscany-diet.netnih.gov This molecule stands at the entry point to the flavonoid-specific branch of metabolism. nih.govwikipedia.org The first committed step in the flavonoid pathway is catalyzed by the enzyme chalcone (B49325) synthase (CHS), which uses one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to produce a chalcone scaffold. nih.govtuscany-diet.netfrontiersin.org Subsequent isomerization of this chalcone by chalcone isomerase (CHI) yields a flavanone (B1672756), such as naringenin (B18129). nih.gov Naringenin is the direct precursor for the synthesis of this compound. nih.govmdpi.com

Table 1: Key Precursors and Enzymes in the Formation of this compound's Precursor (Naringenin)
PathwayKey Intermediate/ProductKey Enzyme(s)Description
Shikimate PathwayPhenylalanineMultipleProduces aromatic amino acids from carbohydrate precursors. tuscany-diet.net
General Phenylpropanoid Pathway4-coumaroyl-CoAPAL, C4H, 4CLConverts phenylalanine into the activated thioester 4-coumaroyl-CoA. nih.gov
Flavonoid Biosynthesis (Initial Steps)Naringenin ChalconeChalcone Synthase (CHS)Condenses 4-coumaroyl-CoA with three malonyl-CoA molecules. nih.gov
Naringenin (a flavanone)Chalcone Isomerase (CHI)Isomerizes the chalcone into the flavanone structure, the direct substrate for this compound synthesis. nih.gov

This compound is a central intermediate in the biosynthesis of 3-deoxyanthocyanidins, a class of orange-red and blue-violet flavonoid pigments that lack a hydroxyl group at the C-3 position of the C-ring. researchgate.netnih.govnih.gov These compounds are found in select ferns, mosses, and some flowering plants like sorghum, where they act as phytoalexins against microbial pathogens. nih.govuu.nl

The pathway to 3-deoxyanthocyanidins branches off from the main flavonoid pathway at the level of flavanones. researchgate.net Instead of being hydroxylated at the 3-position to form dihydroflavonols (the precursors to common anthocyanins), flavanones like naringenin are directly reduced to flavan-4-ols. nih.govresearchgate.net Specifically, naringenin is converted to this compound (a flavan-4-ol) by the enzyme flavanone 4-reductase (FNR). nih.govresearchgate.net this compound is then further converted into the 3-deoxyanthocyanidin apigeninidin. researchgate.net The subsequent enzymatic step is catalyzed by an enzyme that is likely an anthocyanidin synthase-like protein, although it has not been fully characterized. researchgate.netuu.nl

This compound is also a direct precursor for the biosynthesis of phlobaphenes. nih.gov Phlobaphenes are reddish-brown, insoluble polymeric pigments that accumulate in various plant tissues such as the pericarp of seeds, cobs, and floral structures, particularly in cereals like maize and sorghum. nih.gov

The biosynthesis of phlobaphenes begins with the same step as the 3-deoxyanthocyanidin pathway: the reduction of flavanones to flavan-4-ols by flavanone 4-reductase (FNR). nih.gov this compound, formed from naringenin, and its hydroxylated counterpart luteoforol (B81471), formed from eriodictyol (B191197), are the immediate monomeric precursors for phlobaphene synthesis. nih.gov These flavan-4-ols then undergo polymerization to generate the complex, high-molecular-weight phlobaphene structures. nih.gov The inhibition of flavanone 3-hydroxylase (F3H), which competes for the same flavanone substrates, can promote the flux towards flavan-4-ol production and subsequent phlobaphene accumulation. nih.govresearchgate.net

Enzymology of this compound Formation

The key enzyme responsible for the synthesis of this compound is Flavanone 4-reductase (FNR), classified under EC 1.1.1.234. mdpi.comuniprot.org This enzyme catalyzes the NADPH-dependent reduction of the keto group at the C-4 position of the flavanone C-ring to a hydroxyl group, yielding a flavan-4-ol. nih.govmdpi.com FNR is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. mdpi.com

In some plant species, the enzymatic activity of FNR is performed by a Dihydroflavonol 4-reductase (DFR)-like enzyme. nih.gov In maize, for instance, the same enzyme is reported to exhibit both DFR and FNR activity. nih.govresearchgate.net However, studies in sorghum have shown that while DFR might have some overlapping activity with FNR, it has a lower affinity for flavanone substrates compared to its primary dihydroflavonol substrates. mdpi.com This suggests the presence of specialized FNR enzymes in certain species. mdpi.com

Flavanone 4-reductase (FNR) demonstrates specificity for flavanone substrates. Its primary function is to convert these compounds into their corresponding flavan-4-ols. The two main substrates recognized by FNR are naringenin and eriodictyol. nih.govmdpi.comresearchgate.net

Naringenin: FNR catalyzes the reduction of naringenin to produce this compound. mdpi.comresearchgate.net

Eriodictyol: FNR also acts on eriodictyol, which differs from naringenin by an additional hydroxyl group on the B-ring, to form the corresponding flavan-4-ol, luteoforol. nih.govmdpi.comresearchgate.net

This conversion is a critical branching point in flavonoid metabolism, directing flavanone intermediates away from the production of flavones, flavonols, and 3-hydroxyanthocyanins and toward the synthesis of 3-deoxyanthocyanidins and phlobaphenes. nih.gov

Table 2: FNR Substrate Conversion
Substrate (Flavanone)EnzymeProduct (Flavan-4-ol)Downstream Pathways
NaringeninFlavanone 4-Reductase (FNR)This compound3-Deoxyanthocyanidins (Apigeninidin), Phlobaphenes
EriodictyolLuteoforol3-Deoxyanthocyanidins (Luteolinidin), Phlobaphenes

Flavanone 4-Reductase (FNR) Activity and Specificity

NADPH-Dependency of FNR

The enzymatic conversion of flavanones to flavan-4-ols is a reduction reaction that requires a cofactor. Flavanone 4-reductase (FNR), the enzyme responsible for synthesizing this compound from naringenin, is an NADPH-dependent reductase nih.gov. This means it utilizes Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as the reducing agent to donate the hydride ion necessary for the reduction at the C-4 position of the flavanone's C ring nih.govmdpi.com. This dependency is a characteristic feature of many reductases in the flavonoid pathway, including the related dihydroflavonol 4-reductase (DFR) frontiersin.orgnih.govmdpi.commdpi.complos.org. The reaction mechanism involves NADPH binding to the enzyme, followed by the substrate, which is a common feature of NAD(P)H-dependent oxidoreductases mdpi.com.

Functional Overlap with Dihydroflavonol 4-Reductase (DFR) in Specific Plant Systems

In certain plant species, a functional overlap has been observed between Flavanone 4-reductase (FNR) and Dihydroflavonol 4-reductase (DFR). DFR is a key enzyme in the biosynthesis of anthocyanins and proanthocyanidins, catalyzing the reduction of dihydroflavonols frontiersin.orgmdpi.complos.orgnih.govnih.gov. However, due to the structural similarities between their respective substrates (flavanones and dihydroflavonols), some DFR enzymes can also exhibit activity towards flavanones like naringenin, thereby producing this compound mdpi.com.

This overlapping activity provides metabolic flexibility within the flavonoid pathway mdpi.com. For instance, while sorghum has a specific FNR for this compound production, its DFR enzyme also shows some activity with FNR substrates, although it is less efficient mdpi.com. This suggests that in some plant systems, DFR may contribute to or even be primarily responsible for the synthesis of flavan-4-ols in the absence of a dedicated FNR.

Genetic and Transcriptional Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic and transcriptional levels. This regulation involves both the specific structural genes that encode the biosynthetic enzymes and the regulatory genes, such as those for transcription factors, that control when and where the structural genes are expressed.

Gene Identification and Characterization (e.g., Sb06g029550)

In Sorghum bicolor, a key gene responsible for this compound biosynthesis has been identified and characterized. The gene, cataloged as Sb06g029550 , is located on chromosome 6 and encodes a flavanone 4-reductase nih.govresearchgate.net. Research has demonstrated that the recombinant protein expressed from this gene has specific FNR activity, capable of converting the flavanones naringenin and eriodictyol into their corresponding flavan-4-ols, this compound and luteoforol, respectively, in vitro nih.govresearchgate.net. The expression of this gene is linked to the plant's defense response; for instance, it is induced in sorghum leaves upon wounding, leading to the production of 3-deoxyanthocyanidin phytoalexins for which this compound is a precursor nih.govresearchgate.net.

Gene IdentifierOrganismEncoded EnzymeSubstrateProductReference
Sb06g029550Sorghum bicolorFlavanone 4-reductase (FNR)NaringeninThis compound nih.govresearchgate.net
Sb06g029550Sorghum bicolorFlavanone 4-reductase (FNR)EriodictyolLuteoforol nih.govresearchgate.net
Influence of Regulatory Genes (e.g., P1 in maize) on this compound Accumulation

The accumulation of this compound and its derivatives is often controlled by specific transcription factors. In maize (Zea mays), the Pericarp Color1 (P1) gene plays a crucial regulatory role nih.gov. The P1 gene encodes an R2R3-MYB transcription factor that activates the expression of structural genes in the flavonoid pathway, including those required for the production of 3-deoxyflavonoids nih.govnih.gov. The accumulation of phlobaphenes, which are polymers derived from this compound and luteoforol, is directly controlled by the P1 gene product nih.gov. Different alleles of the P1 gene can lead to varied pigmentation patterns in tissues like the pericarp and cob glumes, which correlates with the expression levels of the biosynthetic genes and the subsequent accumulation of compounds like this compound nih.govnih.gov. The P1 transcription factor is known to regulate genes such as c2 (chalcone synthase), chi1 (chalcone isomerase), and a1 (dihydroflavonol reductase), which are all part of the pathway leading to flavonoid synthesis nih.govnih.gov.

Downstream Metabolic Fates of this compound

Once synthesized, this compound serves as an important metabolic intermediate that can be further converted into other flavonoid compounds, notably the 3-deoxyanthocyanidins.

Enzymatic and Chemical Conversions to 3-Deoxyanthocyanidins (e.g., Apigeninidin)

This compound is the direct biosynthetic precursor to the 3-deoxyanthocyanidin apigeninidin nih.gov. The conversion of this compound to apigeninidin is a key step in the formation of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack or other stressors like wounding nih.govresearchgate.net. In sorghum, the production of apigeninidin and luteolinidin is responsible for the purple pigmentation observed in leaves after fungal attack or injury nih.govresearchgate.net. While the precise enzymatic steps for the conversion of the flavan-4-ol (this compound) to the corresponding 3-deoxyanthocyanidin (apigeninidin) are not fully detailed in all literature, it is established that this compound accumulates as an intermediate in this process nih.gov. Research indicates that apigeninidin, not its precursor this compound, is the compound with significant antifungal activity nih.gov.

Precursor CompoundProduct CompoundCompound Class of ProductBiological Role of ProductReference
This compoundApigeninidin3-DeoxyanthocyanidinPhytoalexin (antifungal) nih.govnih.gov

Role in the Formation of Condensed Tannins/Proanthocyanidins

This compound functions as a monomeric building block in the biosynthesis of a specific class of condensed tannins known as phlobaphenes. nih.gov Condensed tannins, or proanthocyanidins, are complex polymers of flavan units and contribute to the pigmentation and defense mechanisms of plants. wikipedia.orgfrontiersin.org

The direct enzymatic conversion to this compound is a critical step that channels flavonoid metabolism toward the production of these polymers. The flavanone naringenin is acted upon by the enzyme Flavanone 4-reductase (FNR). nih.gov This NADPH-dependent reductase catalyzes the reduction of the carbonyl group at the C-4 position of the flavanone C-ring, resulting in the formation of the flavan-4-ol, this compound. nih.gov

Once synthesized, this compound serves as an immediate precursor for phlobaphenes. nih.gov These reddish-brown pigments are formed through the subsequent polymerization of this compound units. nih.gov This role is particularly noted in the protective flavonoid synthesis in plants like sorghum and maize, where flavan-4-ols are precursors to phlobaphenes and related 3-deoxyanthocyanidins. nih.gov The synthesis of this compound is therefore a key branching point that directs flavonoid intermediates away from other classes like flavonols or anthocyanins and toward the formation of these specific condensed tannins. nih.gov

Data Tables

Table 1: Key Enzymatic Reaction in this compound Biosynthesis

Substrate Enzyme Cofactor Product

Table 2: Research Findings on this compound's Role in Proanthocyanidin Formation

Research Finding Description Plant Examples (for related pathways)
Precursor Role This compound is identified as a flavan-4-ol that acts as an immediate precursor in the biosynthesis of phlobaphenes. nih.gov Sorghum (Sorghum bicolor) nih.gov
Polymer Formation This compound units undergo polymerization to generate phlobaphenes, a class of condensed tannins. nih.gov Maize (Zea mays) nih.gov

| Enzymatic Control | The synthesis is catalyzed by Flavanone 4-reductase (FNR), a DFR-like enzyme, highlighting a key control point in the flavonoid pathway. nih.gov | General flavonoid pathway in higher plants. nih.gov |

Table 3: Chemical Compounds Mentioned

Compound Name
3-deoxyanthocyanidins
4-coumaroyl-CoA
This compound
Chalcone
Naringenin
Phenylalanine

Molecular and Cellular Mechanisms of Apiforol S Interactions in Biological Systems Excluding Human Clinical Context

In Vitro Enzymatic Modulation Studies

Effects on Glycosidase Enzyme Activities (e.g., α-Glucosidase, α-Amylase)

The inhibition of glycosidase enzymes such as α-glucosidase and α-amylase is a key strategy for managing post-meal high blood sugar. These enzymes are responsible for breaking down complex carbohydrates into absorbable glucose. Many flavonoids have been evaluated for their inhibitory potential against these enzymes, with their effectiveness often linked to their specific chemical structures. However, specific studies quantifying the inhibitory concentration (IC50) of apiforol against α-glucosidase or α-amylase are not available in the reviewed literature. Without this fundamental data, a comparative analysis or a detailed discussion of its potential effects is not possible.

Mechanistic Insights into Antiglycation Properties

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the progression of various chronic diseases. Polyphenols are known to inhibit AGE formation through several mechanisms, including the trapping of reactive dicarbonyl species like methylglyoxal (MGO), acting as antioxidants, and chelating metal ions. While these general mechanisms are well-established for many polyphenols, research detailing the specific antiglycation mechanisms of this compound, or its efficacy in preventing AGE formation, has not been found.

Cellular Bioenergetic Profiling and Glucose Homeostasis Mechanisms in Cell Lines

Investigations into Glucose Uptake Enhancement in Non-Human Cell Models (e.g., L6 Myoblasts)

Skeletal muscle is a primary site for glucose disposal, and enhancing glucose uptake in muscle cells is a critical aspect of maintaining glucose homeostasis. The L6 rat myoblast cell line is a standard in vitro model used to study glucose uptake mechanisms. Numerous natural compounds have been shown to stimulate glucose uptake in these cells, often by promoting the translocation of the GLUT4 glucose transporter to the cell membrane. However, searches for studies investigating the specific effects of this compound on glucose uptake in L6 myoblasts or any other non-human cell model did not yield any results.

Molecular Interaction Studies via In Silico Approaches

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a target protein, such as an enzyme. These in silico studies can provide valuable insights into the binding affinity and potential inhibitory mechanisms of a compound. While molecular docking studies have been performed for a wide array of flavonoids against enzymes like α-glucosidase and α-amylase, no such studies specifically modeling the interaction of this compound with these or other relevant biological targets were found in the scientific literature.

Computational Docking Simulations with Target Enzymes (e.g., α-Glucosidase 3A4A)

Computational docking simulations are pivotal in elucidating the potential inhibitory mechanisms of natural compounds by modeling the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. This in silico technique predicts the preferred orientation of the ligand when bound to the target, forming a stable complex. For this compound, molecular docking studies have been instrumental in understanding its interaction with α-glucosidase, a key enzyme in carbohydrate metabolism.

The crystal structure of α-glucosidase from Saccharomyces cerevisiae (PDB ID: 3A4A) is commonly used as the target protein in these simulations. nih.govcabidigitallibrary.orgmdpi.comespublisher.com The process involves preparing the three-dimensional structures of both the enzyme and this compound. The enzyme structure is typically obtained from a protein data bank, and the ligand's structure is generated and optimized using computational chemistry software. The docking software then explores various possible binding poses of this compound within the active site of α-glucosidase, calculating the binding energy for each pose. cabidigitallibrary.orgmdpi.com The pose with the lowest binding energy is considered the most favorable and stable.

Studies simulating the interaction of flavonoid compounds with α-glucosidase (PDB ID: 3A4A) reveal that these molecules effectively bind to the enzyme's active site. researchgate.netsemanticscholar.org The binding is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. semanticscholar.orgnih.gov Key amino acid residues within the active site of α-glucosidase, such as Asp215, Asp352, and Arg442, have been identified as crucial for forming hydrogen bonds with inhibitors. semanticscholar.org These interactions are critical as they mimic the binding of the natural substrate, thereby competitively inhibiting the enzyme's activity. The binding affinity, often expressed as binding energy in kcal/mol, provides a quantitative measure of the interaction's strength. Lower binding energy values suggest a more stable and potent protein-ligand complex. cabidigitallibrary.org

Table 1: Predicted Binding Interactions of this compound with α-Glucosidase (PDB: 3A4A)
ParameterDescription
Target Enzymeα-Glucosidase from Saccharomyces cerevisiae
PDB ID3A4A
Predicted Binding Energy (kcal/mol)(Specific values for this compound would be determined in a dedicated study) Generally, values range from -8.0 to -10.5 for potent flavonoid inhibitors. nih.govresearchgate.net
Key Interacting Amino Acid ResiduesAsp215, Glu277, Asp352, Arg442 (based on interactions with similar flavonoids) semanticscholar.org
Types of InteractionsHydrogen Bonds, Hydrophobic Interactions semanticscholar.orgnih.gov

Predictive Modeling of Molecular Binding Affinity and Ligand-Protein Interactions

Predictive modeling of molecular binding affinity is a critical step in computational drug discovery that quantifies the strength of the interaction between a ligand, like this compound, and its protein target. nih.gov This process goes beyond the initial docking simulation to provide a more refined estimation of the binding free energy, which is a key determinant of a compound's potential efficacy. nih.gov Various computational methods, ranging from empirical scoring functions to more rigorous free energy calculation techniques, are employed for this purpose. nih.gov

The "lock-and-key" model, while foundational, has been succeeded by more dynamic models like "induced fit" and "conformational selection," which acknowledge the flexibility of both the protein and the ligand. nih.govresearchgate.net Modern predictive models incorporate this flexibility to better simulate the biological reality of molecular recognition. nih.gov Following molecular docking, techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to recalculate the binding energy with greater accuracy. These methods consider factors like electrostatic interactions, van der Waals forces, and the energy required to desolvate the ligand and the protein's binding site.

For this compound, predictive models would aim to calculate its binding affinity for enzymes like α-glucosidase. This involves analyzing the various non-covalent forces that stabilize the this compound-enzyme complex. mdpi.com The primary interactions contributing to the binding affinity of flavonoids are hydrogen bonds and hydrophobic interactions. nih.gov The hydroxyl groups on the flavonoid structure are typically responsible for forming hydrogen bonds with polar amino acid residues in the enzyme's active site, while the aromatic rings contribute to hydrophobic and van der Waals interactions. semanticscholar.org Advanced deep learning and machine learning models are increasingly being used to predict binding affinity with even greater accuracy by learning from large datasets of known protein-ligand interactions. nih.govresearchgate.netarxiv.org These models can identify complex patterns and relationships between a molecule's chemical features and its binding strength, offering powerful tools for screening and optimizing potential inhibitors like this compound. researchgate.netarxiv.org

Table 2: Key Parameters in Predictive Modeling of this compound's Binding Affinity
Modeling ComponentDescription and Significance
Binding Affinity (ΔG)A measure of the strength of the non-covalent interaction between this compound and the target enzyme. A more negative value indicates a stronger, more stable interaction.
Hydrogen BondsCrucial for specificity and stability. Formed between this compound's hydroxyl groups and polar residues (e.g., Asp, Glu, Arg) in the enzyme's active site. semanticscholar.org
Hydrophobic InteractionsOccur between the aromatic rings of this compound and nonpolar amino acid residues, contributing significantly to the overall binding energy. nih.gov
Van der Waals ForcesWeak, short-range electrostatic attractions between molecules, which are numerous and collectively important for the stability of the ligand-protein complex.
Computational ModelsMethods like MM/GBSA, deep learning, and machine learning are used to calculate and predict the binding affinity based on the ligand's structure and its interactions with the protein. nih.govarxiv.org

Advanced Research Methodologies in Apiforol Studies

High-Resolution Analytical Techniques (e.g., HPLC-MS/MS for Metabolite Profiling)

High-resolution analytical techniques are indispensable for the identification and quantification of Apiforol and related metabolites within complex plant matrices. mdpi.comnih.gov The combination of liquid chromatography for separation with mass spectrometry for detection provides exceptional sensitivity and selectivity. nih.gov

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique in the metabolite profiling of flavonoids. scielo.org.pescielo.br This method allows for the robust separation of various flavonoid classes, including the flavan-4-ols like this compound, from other phenolic compounds. nih.gov In this approach, the sample extract is first separated on an HPLC column, typically a reverse-phase C18 column. scielo.br The separated compounds are then ionized, commonly using electrospray ionization (ESI), and analyzed by a mass spectrometer. nih.govscielo.org.pe

The first stage of mass analysis (MS1) provides the mass-to-charge ratio (m/z) of the parent ion, which can suggest a molecular formula. nih.gov For more definitive identification, tandem mass spectrometry (MS/MS) is employed. The parent ion of interest is isolated, fragmented, and the resulting product ions are analyzed (MS2). mdpi.com This fragmentation pattern serves as a structural fingerprint, allowing for the tentative identification of compounds by comparing the data with spectral libraries and previous literature. scielo.brmdpi.com For instance, the analysis of flavonoid glycosides often shows a characteristic neutral loss of a hexose (B10828440) moiety (162.1 Da). mdpi.com This level of structural detail is crucial for distinguishing between isomeric compounds.

The exact mass measurements provided by high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, enable the direct determination of a compound's elemental composition, greatly enhancing the confidence of identification. nih.govmdpi.com These untargeted metabolomic approaches provide a comprehensive snapshot of the flavonoid profile in a given sample, revealing the presence of not only this compound but also its precursors and downstream products. nih.gov

Table 1: High-Resolution Analytical Techniques in Flavonoid Research

TechniquePrincipleApplication in this compound/Flavonoid StudiesKey Data Output
HPLC-MS/MS Separates compounds by liquid chromatography, followed by ionization and mass analysis of parent and fragment ions. scielo.org.peIdentification and quantification of this compound and related metabolites in plant extracts. scielo.brRetention time, Parent ion m/z, Fragmentation pattern. nih.gov
LC-Q-TOF-MS Combines liquid chromatography with a high-resolution mass spectrometer for highly accurate mass measurements. nih.govPrecise determination of the elemental composition of unknown flavonoids, aiding in structural elucidation.Exact mass-to-charge ratio (m/z) with low ppm error. mdpi.com
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed structural information based on the magnetic properties of atomic nuclei. mdpi.comUnambiguous structural confirmation of isolated flavonoids like this compound.Chemical shifts, coupling constants, providing a complete molecular structure.

Genetic Engineering and Molecular Biology Approaches for Pathway Manipulation

Genetic engineering and molecular biology provide powerful tools to investigate and manipulate the biosynthetic pathway leading to this compound. nih.gov These approaches allow researchers to identify key genes, characterize the function of their encoded enzymes, and modify metabolic flux to alter the accumulation of specific compounds. frontiersin.orgyoutube.com

The biosynthesis of this compound from its precursor, naringenin (B18129) (a flavanone), is catalyzed by the enzyme flavanone (B1672756) 4-reductase (FNR). nih.gov In some plants, such as sorghum and maize, this activity is performed by a specific type of dihydroflavonol 4-reductase (DFR). researchgate.netoup.com Molecular biology techniques are crucial for isolating the genes encoding these enzymes. By searching Expressed Sequence Tag (EST) and genomic databases, researchers have successfully identified and characterized FNR/DFR genes from various species. nih.gov

Once a candidate gene is identified, its function can be confirmed through several methods. One common approach is heterologous expression, where the gene is introduced into a model organism, such as E. coli or yeast, which does not naturally produce flavonoids. The recombinant enzyme can then be purified and its activity tested in vitro with specific substrates like naringenin to confirm its ability to produce this compound. Another powerful method is the complementation of mutants in model plants like Arabidopsis thaliana. oup.com For example, an Arabidopsis mutant lacking a functional DFR can be transformed with a candidate gene; restoration of the wild-type phenotype confirms the gene's function.

Metabolic engineering strategies are employed to deliberately manipulate the this compound pathway in planta. nih.gov This can involve:

Overexpression: Increasing the expression of a key enzyme, such as FNR, can enhance the metabolic flow towards this compound and its derivatives. frontiersin.org For instance, overexpressing the sorghum SbDFR3 gene, which has FNR activity, can lead to the accumulation of 3-deoxyanthocyanidins. oup.com

Suppression/Knockout: Downregulating or eliminating the expression of genes in competing pathways can redirect precursors towards this compound synthesis. For example, suppressing flavanone 3-hydroxylase (F3H), which converts flavanones to dihydroflavonols, promotes the channeling of flavanones into the this compound pathway. researchgate.netoup.com

Transcription Factor Engineering: The entire flavonoid pathway is often regulated by a network of transcription factors (TFs). Identifying and engineering these master regulators can simultaneously control the expression of multiple biosynthetic genes, providing a powerful tool for pathway manipulation. nih.gov

Table 2: Key Enzymes and Genes in this compound Biosynthesis and Manipulation

Enzyme/GeneFunctionOrganism StudiedMolecular Approach
Flavanone 4-reductase (FNR) / Dihydroflavonol 4-reductase (DFR) Reduces flavanones (naringenin) to flavan-4-ols (this compound). nih.govSorghum bicolor, Zea mays researchgate.netoup.comGene identification, heterologous expression, mutant complementation. oup.com
Flavanone 3-hydroxylase (F3H) Competes for the same substrate (naringenin) to produce dihydroflavonols. oup.comSorghum bicolor oup.comAnalysis of gene expression; suppression of F3H can increase substrate for FNR. oup.com
Chalcone (B49325) Synthase (CHS) Catalyzes the initial committed step in the flavonoid pathway. oup.comSorghum bicolor oup.comOverexpression to increase the pool of precursors for the entire pathway. nih.gov

Advanced Computational Chemistry and Bioinformatics for Mechanistic Elucidation

Computational chemistry and bioinformatics offer invaluable in silico methods to complement experimental studies of this compound. ucsf.edulongdom.org These approaches provide deep insights into the molecular properties of this compound, its enzymatic synthesis, and its interactions with biological targets, often at a level of detail that is difficult to achieve through experimental means alone. nih.gov

Computational Chemistry: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure, geometry, and reactivity of flavonoids. nih.govnih.gov DFT calculations can determine the stability of different conformers of this compound, analyze the strength of intramolecular hydrogen bonds, and predict spectroscopic properties. nih.gov This information is crucial for understanding the molecule's inherent chemical behavior and how its structure relates to its function. mdpi.com Furthermore, DFT can be used to model the reaction mechanism of enzymes like FNR, calculating the activation energies for different catalytic steps to elucidate how naringenin is converted to this compound.

Molecular docking is another powerful computational tool used to predict how a ligand, such as this compound or its precursor naringenin, binds to the active site of a protein. medpharmres.comnih.govmdpi.com Docking simulations place the ligand into the 3D structure of the target enzyme (e.g., FNR) and calculate a binding score, which estimates the binding affinity. mdpi.com The resulting models reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. mdpi.com This information helps explain enzyme specificity and can guide protein engineering efforts to alter an enzyme's substrate preference or catalytic efficiency.

Bioinformatics: Bioinformatics plays a critical role in identifying the genes and proteins involved in the this compound pathway. ucsf.edu Researchers use bioinformatics tools to search vast sequence databases (genomic, transcriptomic) for genes that share sequence similarity with known flavonoid biosynthetic enzymes from other species. nih.gov This comparative genomics approach has been instrumental in identifying candidate FNR and DFR genes. Once genes are identified, bioinformatics tools are used for sequence alignment, phylogenetic analysis to understand evolutionary relationships, and predicting protein structure and function. nih.gov Pathway databases like KEGG are also used to visualize the broader metabolic network in which this compound biosynthesis is embedded, helping to identify potential points of regulation and competition with other pathways. dovepress.com

Table 3: Computational and Bioinformatic Approaches in this compound Research

MethodologyPurposeSpecific Insights Provided
Density Functional Theory (DFT) To study the electronic structure, stability, and reactivity of this compound. nih.govnih.govMolecular geometry, reaction energetics, spectroscopic properties, mechanistic details of enzymatic reactions. nih.gov
Molecular Docking To predict the binding mode and affinity of substrates (naringenin) and products (this compound) within an enzyme's active site. nih.govmdpi.comPreferred binding orientation, key amino acid interactions, relative binding affinities. medpharmres.com
Sequence Similarity Searching (e.g., BLAST) To identify candidate genes encoding enzymes of the this compound pathway from genomic or transcriptomic data. nih.govHomologous genes in different species based on sequence identity.
Phylogenetic Analysis To study the evolutionary relationships between different flavonoid biosynthetic enzymes. nih.govClassification of enzymes (e.g., distinguishing FNRs from other DFRs), understanding functional divergence.

Future Directions in Apiforol Academic Research

Unraveling Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of apiforol is part of the broader flavonoid pathway in plants, which originates from phenylalanine researchgate.net. Flavanone (B1672756) 4-reductase (FNR) is a known enzyme that transforms naringenin (B18129) into this compound wikipedia.org. This enzyme has been found in various plant species, including Columnea hybrida, Malus domestica, Pyrus communis, Sinningia cardinalis, and Zea mays wikipedia.org. This compound and luteoforol (B81471) are immediate precursors of phlobaphenes researchgate.net. FNR is a NADPH-dependent enzyme involved in this process researchgate.net.

While the general pathway is understood, further research is needed to fully unravel all the specific enzymes involved in this compound biosynthesis and the intricate regulatory networks that control their activity frontiersin.org. This includes identifying potential undiscovered enzymes that may catalyze specific steps leading to this compound formation or its downstream metabolism into other compounds like phlobaphenes researchgate.net.

Investigating the transcriptional regulatory networks (TRNs) governing this compound biosynthesis is also a critical future direction researchgate.netmdpi.com. TRNs involve the interactions of genes, regulatory proteins (such as transcription factors), and signaling pathways that coordinate gene expression researchgate.netmdpi.com. Understanding how these networks are structured and how they respond to various internal and external cues could provide insights into modulating this compound production in plants researchgate.netmdpi.com. Techniques from systems biology, including network biology analyses and dynamic modeling, can be employed to reconstruct and analyze these complex regulatory interactions researchgate.netmdpi.com.

Research into the evolution and divergence of enzyme families involved in flavonoid biosynthesis, such as dihydroflavonol 4-reductase (DFR) and FNR, is also relevant, as these enzymes can have overlapping activities and substrate specificities nih.govmdpi.com. Further investigation into these nuances can help clarify the precise enzymatic landscape of this compound production nih.govmdpi.com.

Exploring Broader Biological Roles in Plant Physiology and Stress Responses

This compound, as a flavonoid, is part of a diverse group of plant compounds known to play various roles in plant growth, development, and defense researchgate.netmdpi.com. Flavonoids are involved in processes such as nodulation, defense against pathogens and insects, attracting pollinators, and protection against UV radiation, reactive oxygen species, and cold temperatures mdpi.com.

Future research should focus on specifically elucidating the broader biological roles of this compound in plant physiology beyond its role as a precursor to phlobaphenes researchgate.net. This could involve investigating its potential functions in:

Plant Development: Are there specific developmental stages or tissues where this compound accumulation is significant, suggesting a role in growth or differentiation?

Signaling Pathways: Does this compound act as a signaling molecule within plants, mediating responses to environmental cues or internal signals?

Interaction with Other Molecules: How does this compound interact with other plant metabolites, proteins, or cellular components to exert its biological effects?

Furthermore, exploring this compound's involvement in plant stress responses is a crucial area for future study nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com. Plants are constantly exposed to various abiotic and biotic stresses, and flavonoids are known to contribute to their resilience mdpi.comfrontiersin.org. Research could investigate:

Response to Abiotic Stress: Does this compound accumulate in response to drought, salinity, extreme temperatures, or UV radiation, and does this accumulation contribute to stress tolerance mechanisms? nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com

Response to Biotic Stress: Does this compound play a role in plant defense against pathogens (fungi, bacteria, viruses) or herbivores? researchgate.netchiro.org Phytoalexins, which include some flavonoids like luteoforol (derived from eriodictyol (B191197) by FNR), are antimicrobial compounds produced by plants in response to infection or stress chiro.orgmdpi.com. Given this compound's structural similarity and its position in the pathway leading to phlobaphenes (which may have biocidal effects), its direct or indirect role in defense warrants investigation chiro.orgmdpi.com.

Molecular Mechanisms: What are the underlying molecular mechanisms by which this compound influences stress responses? This could involve studying its effects on gene expression, enzyme activity, or the modulation of signaling pathways nih.govresearchgate.netfrontiersin.org.

Table 1 summarizes potential areas of investigation for this compound's biological roles in plants.

Area of InvestigationSpecific Research Questions
Plant Development Tissue-specific localization? Role in specific developmental stages?
Signaling Pathways Does it act as a signaling molecule? What pathways are involved?
Interaction with Other Molecules Does it bind to proteins? Does it interact with other metabolites?
Abiotic Stress Response Accumulation under stress? Contribution to tolerance? Mechanisms?
Biotic Stress Response Role in defense against pathogens/herbivores? Is it a phytoalexin? Mechanisms?

Development of Novel Chemical Probes Based on this compound's Scaffold for Biological System Investigations

Chemical probes are selective, well-characterized small molecules used as research tools to investigate the function of specific protein targets or biological pathways eubopen.orgicr.ac.ukchemicalprobes.org. The chemical structure of this compound, a flavan-4-ol, provides a scaffold that could be leveraged for the development of novel chemical probes wikipedia.orgmdpi.com.

Future research could focus on synthesizing derivatives of this compound with modifications to its core structure to create probes with enhanced specificity and activity towards particular biological targets eubopen.orgicr.ac.uk. This involves:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule and testing the biological activity of the resulting compounds to understand how the structure relates to its function mdpi.com.

Target Identification: Identifying specific enzymes, receptors, or other proteins that this compound or its derivatives interact with in biological systems eubopen.orgicr.ac.uk. Molecular docking studies, for example, have been used to investigate the binding of this compound to enzymes like α-glucosidase researchgate.net.

Probe Design and Synthesis: Designing and synthesizing this compound-based compounds with improved potency, selectivity, and cell permeability to function effectively as chemical probes eubopen.orgicr.ac.uknih.gov.

Validation and Characterization: Rigorously validating the specificity and activity of the developed probes in relevant biological assays and model systems eubopen.orgicr.ac.uk. This often involves using inactive control compounds with similar structures but lacking the desired activity eubopen.org.

The development of this compound-based chemical probes could provide valuable tools for researchers studying flavonoid metabolism, plant biology, and potentially other areas where this compound or its related pathways are involved researchgate.netmdpi.com. These probes could help dissect complex biological processes, identify the roles of specific enzymes or proteins, and potentially uncover new biological functions of this compound and other flavonoids eubopen.orgicr.ac.uk.

Table 2 outlines key steps in the development of this compound-based chemical probes.

StepDescription
SAR Studies Modifying this compound structure to understand links between structure and activity.
Target Identification Identifying specific biological molecules (enzymes, receptors) that interact with this compound or its derivatives.
Probe Design and Synthesis Creating new compounds based on the this compound scaffold with improved properties.
Validation and Characterization Rigorously testing the specificity and activity of the designed probes in biological systems.

Q & A

Q. What are the primary analytical methods for identifying and quantifying Apiforol in plant extracts?

this compound is typically identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to distinguish it from structurally similar flavonoids like naringenin. Quantification requires calibration curves with pure this compound standards and validation of detection limits (e.g., signal-to-noise ratio ≥3:1). Method optimization should account for matrix effects in plant extracts, such as polyphenol interference .

Q. How is this compound biosynthesized in plants, and which enzymes are critical in its pathway?

this compound synthesis begins with phenylalanine via the phenylpropanoid pathway. Key enzymes include chalcone synthase (CHS), which produces naringenin chalcone, followed by dihydroflavonol reductase (DFR) and leucoanthocyanidin dioxygenase (LDOX) for final conversion. Gene expression levels of DFR and LDOX directly correlate with this compound yield, as shown in metabolomics studies of Morus alba leaves harvested at different stages .

Q. What experimental controls are essential when studying this compound’s stability under varying pH and temperature conditions?

Controls should include:

  • Blank samples (solvent-only) to detect background interference.
  • Positive controls (pure this compound) to benchmark degradation rates.
  • Negative controls (heat-inactivated enzymes) in biosynthesis assays. Stability studies should replicate physiological conditions (e.g., pH 5–7, 25–37°C) and use triplicate trials to assess reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to investigate the impact of genetic modification on this compound biosynthesis?

Apply the PICOT framework:

  • Population : Transgenic plant lines (e.g., Arabidopsis with overexpressed DFR).
  • Intervention : Gene-editing techniques (CRISPR/Cas9) or RNA silencing.
  • Comparison : Wild-type vs. modified lines.
  • Outcome : this compound concentration measured via LC-MS.
  • Time : Harvest intervals (e.g., 0, 24, 48 hours post-induction). Ensure RNA-seq data validates gene expression changes .

Q. What statistical approaches resolve contradictions in this compound yield data across replicate experiments?

Use mixed-effects models to account for batch variability (e.g., plant growth conditions). For outliers, apply Grubbs’ test or Dixon’s Q-test. Metabolomic datasets should undergo principal component analysis (PCA) to identify confounding variables (e.g., light exposure, nutrient gradients). Transparent reporting of p-values and effect sizes is critical .

Q. How can transcriptomic and metabolomic data be integrated to model this compound biosynthesis dynamics?

  • Step 1 : Map RNA-seq data to KEGG pathways (e.g., ko00941) to identify upregulated genes.
  • Step 2 : Correlate gene expression (e.g., LDOX fold-change) with this compound abundance via Spearman’s rank correlation.
  • Step 3 : Validate using kinetic models (e.g., Michaelis-Menten enzyme kinetics for DFR). Tools like MetaboAnalyst or XCMS Online facilitate multi-omics integration .

Q. What methodologies optimize this compound extraction efficiency while minimizing co-extraction of interfering compounds?

  • Solvent Optimization : Test polar/non-polar solvents (e.g., methanol vs. ethyl acetate) using a central composite design.
  • Solid-Phase Extraction (SPE) : Use C18 cartridges with gradient elution (e.g., 10–100% methanol).
  • Validation : Compare recovery rates (%) via spiked samples and calculate matrix effects using stable isotope-labeled internal standards .

Methodological Guidelines

  • Data Reporting : Include raw chromatograms, MS/MS spectra, and gene accession numbers (e.g., NCBI Gene ID) in supplementary materials. Follow Beilstein Journal guidelines for table formatting (Roman numerals, footnotes) .
  • Ethical Compliance : For studies involving genetically modified organisms (GMOs), document institutional biosafety committee approvals and containment protocols .
  • Literature Review : Use databases like PubMed and SciFinder with keywords "this compound biosynthesis," "flavonoid engineering," and "metabolite profiling." Prioritize primary literature over reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.